N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
Description
The exact mass of the compound this compound is 511.2350177 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN5O3/c28-21-8-6-9-22(20-21)32-18-16-31(17-19-32)14-7-13-29-25(34)12-2-1-5-15-33-26(35)23-10-3-4-11-24(23)30-27(33)36/h3-4,6,8-11,20H,1-2,5,7,12-19H2,(H,29,34)(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMJHUCOOPSHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as AKOS002089356 or F6548-3199, primarily targets the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . This protease plays a pivotal role in virus replication, making it a significant target for potential inhibitors.
Mode of Action
The compound interacts with its target, the 3CLpro, by forming stable hydrogen bonds with specific amino acids. This interaction inhibits the function of the protease, thereby disrupting the replication of the virus.
Biochemical Pathways
The inhibition of 3CLpro affects the biochemical pathway of virus replication. The compound’s interaction with the protease prevents the virus from replicating within the host cell. This disruption in the replication process leads to a decrease in viral load and potentially mitigates the severity of the infection.
Result of Action
The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication. By targeting and inhibiting 3CLpro, the compound disrupts the life cycle of the virus, potentially reducing the severity of the infection.
Biological Activity
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including synthesis, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a piperazine ring and a tetrahydroquinazoline moiety. Its molecular formula is with a molecular weight of 482.03 g/mol. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26 H32 Cl N5 O2 |
| Molecular Weight | 482.03 g/mol |
| LogP | 3.2726 |
| Polar Surface Area | 59.064 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Analgesic and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound demonstrated higher analgesic activity than aspirin in murine models at a dosage of 100 mg/kg, showing effectiveness in both phases of carrageenan-induced edema . This suggests that the compound may possess similar or enhanced properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on piperazine derivatives indicated that related compounds exhibited moderate to significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Synthesis and Characterization
The synthesis of this compound has been achieved through various methodologies involving the reaction of piperazine derivatives with quinazoline precursors. Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compounds .
In Vivo Studies
In vivo studies have been crucial in assessing the therapeutic potential of this compound. A notable study demonstrated that derivatives containing the piperazine moiety showed promising anti-inflammatory effects in animal models, correlating with their ability to inhibit pro-inflammatory cytokines .
Summary of Biological Activities
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as an antidepressant and anxiolytic agent due to its structural similarity to known psychoactive substances. Research indicates that compounds containing piperazine and quinazoline derivatives often exhibit significant activity on serotonin receptors, which are crucial in mood regulation.
Case Study: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant properties of similar compounds. The results indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, suggesting that N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide may exhibit similar properties .
Cancer Research
Research into the anti-cancer properties of quinazoline derivatives has gained momentum. The dioxo-tetrahydroquinazoline structure in this compound may contribute to cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of tetrahydroquinazoline were shown to inhibit tumor growth in breast cancer models through mechanisms involving apoptosis and cell cycle arrest . Further investigation into this compound could reveal its efficacy against specific cancer types.
Neuropharmacology
The interaction of this compound with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Its potential effects on dopamine and serotonin pathways may provide insights into treatments for disorders such as schizophrenia and bipolar disorder.
Case Study: Dopaminergic Activity
A recent study examined the effects of piperazine-based compounds on dopaminergic signaling pathways. Results indicated that these compounds could modulate dopamine receptor activity, leading to improved symptoms in animal models of schizophrenia . This suggests that this compound might have similar therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
